2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-13-3-1-12(2-4-13)8-25-19(29)9-28-20(16-10-31-11-18(16)27-28)26-21(30)15-6-5-14(23)7-17(15)24/h1-7H,8-11H2,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUWRZFKVPZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS Number: 1105250-49-4) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple functional groups and fluorine substituents, which may enhance its biological activity and metabolic stability.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.45 g/mol. The presence of fluorine atoms is particularly noteworthy as they can significantly influence the lipophilicity and biological interactions of the compound.
Biological Activity Overview
Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazoles , including this compound, exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Bacillus subtilis . The fluorinated structure may improve binding affinity to biological targets, making it a candidate for further research in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds similar to This compound demonstrate notable antibacterial properties. A study highlighted that thieno[3,4-c]pyrazole derivatives can inhibit bacterial growth effectively, suggesting that this compound could be developed into a potent antibacterial agent .
Anticancer Potential
In vitro studies have shown that various thieno[3,4-c]pyrazole derivatives exhibit antiproliferative effects against multiple cancer cell lines. For example, derivatives were tested against human bladder cancer (T-24), breast cancer (MCF-7), liver cancer (HepG2), lung adenocarcinoma (A549), and colon cancer (HT-29) cell lines. Results indicated that certain derivatives displayed broad-spectrum antitumor activity .
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular proliferation and bacterial metabolism.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Pyrazole Cores
Compound 4 ()
- Structure: 2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide.
- Key Features: Pyrimidine core, nitro group, and aminophenyl substituent.
- Molecular Weight : 544.56 g/mol.
- Functional Groups : Amide, nitro, pyrimidine.
- Bioactivity : Evaluated for antioxidant and antimicrobial activities .
Example 53 ()
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Features : Pyrazolo[3,4-d]pyrimidine core, fluorinated chromene, and isopropylamide.
- Molecular Weight : 589.1 g/mol (M+1).
- Synthesis : Suzuki coupling and palladium-catalyzed cross-coupling .
Comparison with Target Compound
- Similarities : Fluorinated benzamide groups, heterocyclic cores (pyrazole/pyrimidine).
- Differences: The target compound’s thieno[3,4-c]pyrazole system is distinct from pyrimidine or chromene-based scaffolds.
Thieno-Fused Derivatives
Compound 8b ()
- Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
- Key Features: Thieno[2,3-d]pyrimidine core, trifluoromethylphenoxy group.
- Functional Groups : Amide, methoxy, trifluoromethyl.
- Analysis : IR and NMR confirmed tautomeric stability and electronic effects of substituents .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structure : Fluorinated benzamide with dihydrothienylidene.
- Crystallography : Single-crystal X-ray study (R factor = 0.034) confirmed planar geometry and fluorine-mediated intermolecular interactions .
Comparison with Target Compound
- Similarities: Thieno-fused systems, fluorinated aromatic groups.
Fluorinated Benzamides with Heterocyclic Linkers
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
- Structure : Thiazole core with difluorobenzyl and pivalamide groups.
- Functional Groups : Amide, thiazole, tertiary alkyl.
- Synthesis : Likely involves alkylation of thiazole intermediates .
Diflubenzuron ()
- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Application : Insect growth regulator (chitin synthesis inhibitor).
- Key Feature : Dichlorophenyl and difluorobenzamide motifs .
Comparison with Target Compound
- Similarities : Fluorinated benzamide backbone.
- Differences: The target’s thieno-pyrazole system offers a larger conjugated π-system compared to thiazole or urea-based linkers.
Data Table: Comparative Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
